3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring, fluorophenyl, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative and a suitable nucleophile.
Attachment of the Trifluoromethylphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethyl-substituted aryl halide and a palladium catalyst.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby modulating a biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea
- 3-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea
- 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[4-(trifluoromethyl)phenyl]urea
Uniqueness
The uniqueness of 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both fluorophenyl and trifluoromethylphenyl groups may enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O2/c19-12-4-2-6-15(8-12)25-10-14(9-16(25)26)24-17(27)23-13-5-1-3-11(7-13)18(20,21)22/h1-8,14H,9-10H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKBLYODQIVZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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